molecular formula C5H2FNS B15045912 2-Fluorothiophene-3-carbonitrile CAS No. 1956322-91-0

2-Fluorothiophene-3-carbonitrile

Cat. No.: B15045912
CAS No.: 1956322-91-0
M. Wt: 127.14 g/mol
InChI Key: ATTDMXVYXTTYCQ-UHFFFAOYSA-N
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Description

2-Fluorothiophene-3-carbonitrile is a heterocyclic organic compound with the molecular formula C5H2FNS. It is a derivative of thiophene, which is a five-membered ring containing one sulfur atom. The presence of a fluorine atom at the 2-position and a cyano group at the 3-position makes this compound unique and of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorothiophene-3-carbonitrile can be achieved through several methods. One common approach involves the direct fluorination of thiophene derivatives. For example, the reaction of 2-cyano-3-chlorothiophene with cesium fluoride in dimethyl sulfoxide yields 2-cyano-3-fluorothiophene . Another method involves the use of gaseous sulfur trifluoride (SF3+) as a gentle and effective electrophilic monofluorinating reagent for five-membered heterocyclic compounds .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and material science industries .

Chemical Reactions Analysis

Types of Reactions

2-Fluorothiophene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include cesium fluoride, sulfur trifluoride, and various metal catalysts. Reaction conditions often involve the use of solvents like dimethyl sulfoxide and specific temperature and pressure settings to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Fluorothiophene-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluorothiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and cyano group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to changes in cellular processes and biochemical pathways, making the compound of interest in medicinal chemistry and drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluorothiophene-3-carbonitrile is unique due to the presence of both the fluorine atom and cyano group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry, particularly in the synthesis of novel organic molecules and materials .

Properties

CAS No.

1956322-91-0

Molecular Formula

C5H2FNS

Molecular Weight

127.14 g/mol

IUPAC Name

2-fluorothiophene-3-carbonitrile

InChI

InChI=1S/C5H2FNS/c6-5-4(3-7)1-2-8-5/h1-2H

InChI Key

ATTDMXVYXTTYCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C#N)F

Origin of Product

United States

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